molecular formula C16H18ClN3O3S2 B2439102 Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate CAS No. 394237-03-7

Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate

Cat. No. B2439102
M. Wt: 399.91
InChI Key: XCFAXAUZNPTCLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. The thiadiazole ring is a heterocyclic ring containing two nitrogen atoms and one sulfur atom. The amide group is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen. The thioether group is a sulfur atom bonded to two carbon atoms. The ester group is a carbonyl adjacent to an oxygen .


Chemical Reactions Analysis

Given the functional groups present in this compound, it could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiadiazole ring could participate in electrophilic aromatic substitution reactions. The thioether group could be oxidized to a sulfoxide or a sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and ester could increase its solubility in polar solvents. The thiadiazole ring could contribute to its stability and rigidity .

Scientific Research Applications

Antimicrobial Applications

Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate and its derivatives demonstrate potential as antimicrobial agents. Research indicates that compounds synthesized from 1,3,4-thiadiazole analogues exhibit significant antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Anti-Diabetic Applications

Compounds derived from the ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate structure have been found to possess α-glucosidase inhibitory activity, making them significant in the treatment of type 2 diabetes. One study highlighted that a specific derivative was more potent than the standard drug acarbose in inhibiting α-glucosidase, suggesting potential for anti-diabetic drug development (Saeedi et al., 2020).

Anti-Inflammatory and Analgesic Applications

Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, which are related to the structure , have shown significant anti-inflammatory and analgesic activities. These compounds were evaluated for their potential as therapeutic agents in treating inflammation and pain (Shkair et al., 2016).

Agricultural Applications

Derivatives of 1,3,4-thiadiazole, which include compounds similar to ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate, have shown promise as growth stimulants in agriculture. Their application in enhancing plant growth and development has been a subject of research, indicating their potential utility in agronomy (Knyazyan et al., 2013).

Future Directions

Compounds with similar structures have shown promise in various areas of research, particularly in the development of new pharmaceuticals. Further studies could explore the potential biological activities of this compound, as well as its physical and chemical properties .

properties

IUPAC Name

ethyl 2-[1-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c1-3-12(24-9-13(21)23-4-2)14(22)18-16-20-19-15(25-16)10-7-5-6-8-11(10)17/h5-8,12H,3-4,9H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFAXAUZNPTCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((1-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate

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